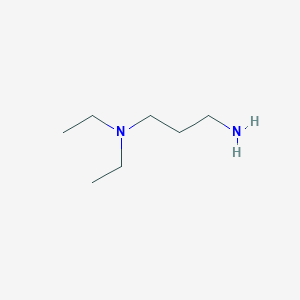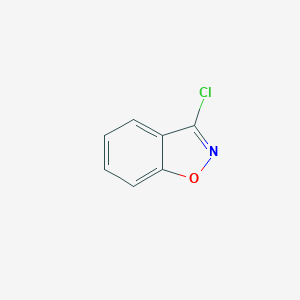
3-(Diethylamino)propylamine
Overview
Description
3-(Diethylamino)propylamine, also known as DEAPA, is often used as a hardener in epoxy coatings. It is formulated together with Isophoronediamine (IPDA) and meta-Xylenediamine (MXDA). DEAPA has a low viscosity and a high reactivity. It is used as a building block in the pigment industry and in the personal care industry .
Synthesis Analysis
3-(Diethylamino)propylamine is a diamine that contains one primary and one tertiary amine in the same molecule. Its linear formula is (C2H5)2N(CH2)3NH2 .Molecular Structure Analysis
The molecular formula of 3-(Diethylamino)propylamine is C7H18N2 .Chemical Reactions Analysis
3-(Diethylamino)propylamine is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .Physical And Chemical Properties Analysis
3-(Diethylamino)propylamine appears as a water-white liquid with a fishlike odor. It may be very irritating to skin and eyes. Its vapor density is 4.4 (vs air), vapor pressure is 19.5 mmHg (70 °C), and its refractive index is n20/D 1.4416 (lit.). Its boiling point is 159 °C (lit.) and its density is 0.826 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Biocompatible Polyampholyte-Coated Magnetite Nanoparticles
3-Diethylaminopropylamine can be used in the preparation of biocompatible polyampholyte-coated magnetite nanoparticles (PAMNPs). These nanoparticles have potential applications in various fields such as drug delivery, magnetic resonance imaging (MRI), and magnetic hyperthermia .
Preparation of Hyaluronic Acid Grafted Nanoparticles
This compound can also be used to prepare hyaluronic acid grafted with 3-diethylaminopropyl (DEAP) group (HA-g-DEAP) nanoparticles. These nanoparticles can be used as a drug delivery vehicle, particularly for targeted drug delivery in cancer treatment .
Chemical Synthesis
3-Diethylaminopropylamine is often used as a reagent in chemical synthesis due to its unique structure and properties. It can act as a catalyst, a complexing agent, or a building block in the synthesis of various organic compounds .
Material Science
In material science, 3-Diethylaminopropylamine can be used in the preparation of various materials. For example, it can be used in the synthesis of polymers, resins, and other materials with specific properties .
Pharmaceutical Industry
In the pharmaceutical industry, 3-Diethylaminopropylamine can be used in the synthesis of various drugs. It can also be used in the preparation of pharmaceutical intermediates .
Biochemical Research
3-Diethylaminopropylamine can be used in biochemical research, particularly in the study of enzyme kinetics and mechanisms. It can also be used in the preparation of buffers and other solutions used in biochemical experiments .
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of biocompatible polyampholyte-coated magnetite nanoparticles and hyaluronic acid grafted nanoparticles for use as a drug delivery vehicle . Therefore, it can be inferred that its targets could be related to these applications.
Mode of Action
It’s known that this compound neutralizes acids in exothermic reactions to form salts plus water . This property might play a role in its interaction with its targets.
Result of Action
It’s known that this compound is used in the preparation of certain nanoparticles for drug delivery , suggesting that it may play a role in enhancing the delivery of therapeutic agents.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Diethylaminopropylamine. For instance, it’s known that this compound is flammable and may form explosive mixtures with air . Therefore, the environment in which it is used or stored can significantly impact its stability and safety.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHMWDJIBGVPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059303 | |
| Record name | 1,3-Propanediamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyltrimethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
138 °F (NFPA, 2010) | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-(Diethylamino)propylamine | |
CAS RN |
104-78-9 | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyltrimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)propylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyldiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB92D3RAVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Diethylaminopropylamine?
A1: The molecular formula of 3-Diethylaminopropylamine is C7H18N2, and its molecular weight is 130.23 g/mol.
Q2: How can 3-Diethylaminopropylamine be characterized spectroscopically?
A2: 3-Diethylaminopropylamine can be characterized using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques help identify functional groups and analyze the structure of the compound. []
Q3: What are the key structural features of DEAPA that contribute to its reactivity?
A3: DEAPA possesses both a primary and a tertiary amine group within its structure. This unique combination significantly influences its reactivity, allowing it to participate in various chemical reactions, including Michael addition and CO2 absorption. [, ]
Q4: What is the compatibility of DEAPA with epoxy resins, and what are its effects on their properties?
A4: DEAPA is commonly used as a curing agent for epoxy resins. [, , , ] Its inclusion enhances the corrosion resistance, wear resistance, and overall mechanical strength of the final epoxy composite material. []
Q5: How does DEAPA contribute to the properties of solar cell packaging materials?
A5: When incorporated into solar cell packaging materials, DEAPA improves their resistance to high temperatures, humidity, and ultraviolet (UV) aging. These properties are crucial for the longevity and performance of solar cells. [, , ]
Q6: Does DEAPA exhibit catalytic activity?
A6: Yes, DEAPA can act as a ligand in metal complexes that catalyze organic reactions. For instance, copper complexes incorporating DEAPA effectively catalyze the synthesis of 1-phenyl-2-nitroethanol from benzaldehyde and nitromethane. []
Q7: What role does DEAPA play in carbon capture and sequestration?
A7: DEAPA acts as a chemical solvent in carbon capture processes. It efficiently absorbs CO2, and its regeneration requires lower energy compared to traditional amines like monoethanolamine (MEA). This characteristic makes DEAPA a promising candidate for more sustainable carbon capture technologies. [, , , , ]
Q8: Have computational methods been employed to study DEAPA?
A8: Yes, computational chemistry techniques, including COSMO-RS and artificial neural networks (ANNs), have been used to predict the dissociation constant (pKa) of DEAPA at various temperatures. These methods aid in understanding the thermodynamic properties and behavior of DEAPA in solution. []
Q9: Can DEAPA be used to enhance the circulation time of nanoparticles in the bloodstream?
A9: Yes, incorporating DEAPA into the coating of magnetite nanoparticles can reduce protein corona formation, thereby extending their circulation time in the bloodstream. This is particularly beneficial for applications like magnetic resonance imaging (MRI) contrast agents. [, , ]
Q10: What is the environmental impact of DEAPA?
A10: The environmental impact of DEAPA and its degradation products requires further investigation. Understanding its fate and effects in the environment is essential for responsible use and disposal, particularly in large-scale applications like carbon capture.
Q11: Are there any alternatives or substitutes for DEAPA in specific applications?
A11: The choice of alternatives to DEAPA depends on the specific application. For example, other diamines like 3-aminopropylmethylamine and N,N-diethyl-1,3-propanediamine have been investigated for CO2 capture. [] In drug delivery, alternative pH-responsive polymers or lipids may be considered. [] Further research is crucial to identify suitable substitutes for DEAPA in different contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)

![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)



